molecular formula C9H11NS B13701339 6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine

6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine

Cat. No.: B13701339
M. Wt: 165.26 g/mol
InChI Key: BMGCZKCNDHZZIZ-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methyl group at the 6th position and an amine group at the 5th position on the dihydrobenzo[b]thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and an amine group on the dihydrobenzo[b]thiophene ring. This structural feature contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1-benzothiophen-5-amine

InChI

InChI=1S/C9H11NS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5H,2-3,10H2,1H3

InChI Key

BMGCZKCNDHZZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCS2)C=C1N

Origin of Product

United States

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